27-Hydroxyheptacosanoic acid 27-Hydroxyheptacosanoic acid Omega-hydroxyheptacosanoic acid is a omega-hydroxy fatty acid that is heptacosanoic acid substituted by a hydroxy group at position 27. It derives from a heptacosanoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1903087
InChI: InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30)
SMILES:
Molecular Formula: C27H54O3
Molecular Weight: 426.7 g/mol

27-Hydroxyheptacosanoic acid

CAS No.:

Cat. No.: VC1903087

Molecular Formula: C27H54O3

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

27-Hydroxyheptacosanoic acid -

Specification

Molecular Formula C27H54O3
Molecular Weight 426.7 g/mol
IUPAC Name 27-hydroxyheptacosanoic acid
Standard InChI InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30)
Standard InChI Key FFLUQSARYRXOAS-UHFFFAOYSA-N
Canonical SMILES C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O

Introduction

Chemical Structure and Classification

Molecular Identity and Structural Features

27-Hydroxyheptacosanoic acid belongs to the omega-hydroxy fatty acid family, characterized by a carboxylic acid group at one end of the carbon chain and a hydroxyl group at the terminal (omega) position. The compound has the molecular formula C27H54O3, corresponding to a molecular weight of approximately 426.72 g/mol. Its linear structure can be represented as HO-(CH2)25-COOH, featuring 25 methylene groups between the functional groups. The presence of both carboxylic acid and alcohol functional groups creates a bifunctional molecule capable of participating in various chemical transformations.

Classification and Related Compounds

As an omega-hydroxy fatty acid, 27-hydroxyheptacosanoic acid is part of a broader class of functionalized fatty acids. It is specifically categorized as a very long-chain omega-hydroxy fatty acid due to its 27-carbon backbone. Related compounds include:

CompoundCarbon Chain LengthMolecular FormulaNotable Features
27-Hydroxyheptacosanoic acid27C27H54O3Straight-chain omega-hydroxy acid
27-Hydroxy-3-methyl heptacosanoic acid27C28H56O3Contains methyl branching at C-3 position
26-Hydroxy hexacosanoic acid26C26H52O3One carbon shorter analog
7-Hydroxyheptanoic acid7C7H14O3Short-chain omega-hydroxy acid

Physical and Chemical Properties

Physical Characteristics

While specific experimental data for 27-hydroxyheptacosanoic acid is limited in the scientific literature, its properties can be reasonably predicted based on structural characteristics and analogous compounds:

PropertyPredicted ValueBasis for Prediction
Physical StateWhite solid at room temperatureCharacteristic of long-chain fatty acids
Melting Point85-95°CExtrapolated from similar omega-hydroxy acids
Solubility in WaterNegligible (<0.1 mg/mL)Based on long hydrocarbon chain length
Solubility in Organic SolventsSoluble in alcohols, ethers, chloroformBased on polarity and functional groups
Log P (octanol/water)Approximately 8.5-9.5Estimated from carbon chain length

Chemical Reactivity

The bifunctional nature of 27-hydroxyheptacosanoic acid enables diverse chemical reactions:

  • Carboxylic acid reactions:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to primary alcohols

    • Salt formation with bases

  • Hydroxyl group reactions:

    • Oxidation to aldehydes or carboxylic acids

    • Esterification with acid derivatives

    • Etherification

    • Replacement with halogens

  • Intramolecular reactions:

    • Potential for lactonization under appropriate conditions

    • Self-condensation to form oligomers or polymers

Synthesis Methods

Fatty Acyl Coupling Approach

Based on patent literature, omega-hydroxy acids including 27-hydroxyheptacosanoic acid can be synthesized through coupling fatty acyl groups using enamine chemistry, followed by ring expansion and selective reduction . This approach offers advantages of using commercially available starting materials and potentially lower production costs compared to alternative methods.

The general synthetic route involves:

  • Preparation of an anhydrous mixture containing an enamine and a base catalyst

  • Addition of appropriate fatty acid derivatives to form an initial reaction solution

  • Hydrolysis by quenching with aqueous acid and refluxing to obtain a diketone intermediate

  • Treatment with a hydroxy-containing inorganic base to obtain a ketoacid

  • Reduction using Wolff-Kishner conditions to obtain the omega-hydroxy acid

The reaction conditions for the critical Wolff-Kishner reduction step typically include:

ParameterOptimal ConditionsImpact on Synthesis
Temperature180-195°CHigher temperatures accelerate reaction but may cause decomposition
Hydrazine Concentration3-4 equivalentsSufficient for complete reduction of carbonyl group
Reaction Time6-12 hours at refluxEnsures complete conversion
SolventHigh-boiling alcohols or glycolsEnables reaching required temperatures

Alternative Synthetic Approaches

Alternative methods for synthesizing omega-hydroxy acids include:

  • Acetylide coupling approach:

    • Utilizes protected acetylides and bromo-fatty acids

    • Involves hydrogenation and deprotection steps

    • Disadvantages include expensive raw materials and low yields in some protection steps

  • Oxidation of corresponding diols:

    • Selective oxidation of one terminal hydroxyl group

    • Challenges include selectivity and protection/deprotection requirements

Polymer TypePotential ApplicationRelevant Properties
PolyestersBiodegradable materials, specialty coatingsSelf-polymerization capability
PolylactonesHigh-performance materialsPotential for ring closure and subsequent polymerization
CopolymersTailored physical propertiesReactivity at both functional ends
Cross-linked networksAdvanced materialsBifunctionality enables network formation

Organic Synthesis Applications

As a bifunctional building block, 27-hydroxyheptacosanoic acid offers utility in constructing complex molecules:

  • Synthesis of natural product analogs

  • Production of specialty lipids and waxes

  • Creation of amphiphilic molecules for surfactant applications

  • Development of functionalized fatty acid derivatives

Analytical Methods for Characterization

Spectroscopic Identification

Structural confirmation of 27-hydroxyheptacosanoic acid would typically employ multiple complementary spectroscopic techniques:

Analytical MethodExpected Key Features
IR SpectroscopyO-H stretching (3200-3600 cm⁻¹)
C=O stretching (1700-1725 cm⁻¹)
C-H stretching (2850-2950 cm⁻¹)
¹H NMRCarboxylic acid proton (10-12 ppm)
Hydroxyl proton (3.5-4.5 ppm)
α-CH₂ to COOH (2.2-2.4 ppm)
CH₂ adjacent to OH (3.5-3.7 ppm)
¹³C NMRCarboxyl carbon (175-185 ppm)
Carbon bearing hydroxyl (60-65 ppm)
Methylene carbons (29-30 ppm)
Mass SpectrometryMolecular ion at m/z 426
Fragment ions from cleavage near functional groups

Chromatographic Analysis

Purification and analysis of 27-hydroxyheptacosanoic acid would typically employ:

  • Gas chromatography (GC) after derivatization (e.g., trimethylsilylation)

  • High-performance liquid chromatography (HPLC) with reversed-phase columns

  • Thin-layer chromatography (TLC) for reaction monitoring

Comparison with Related Omega-Hydroxy Acids

Structural Series Comparison

27-Hydroxyheptacosanoic acid belongs to a homologous series of omega-hydroxy acids. The effects of chain length on physical properties follow predictable patterns:

PropertyTrend with Increasing Chain LengthRelevance to 27-Hydroxyheptacosanoic acid
Melting PointIncreasesHigh melting point expected
Water SolubilityDecreasesVery low water solubility
CrystallinityIncreasesLikely forms well-defined crystals
BiodegradabilityDecreasesPotentially slower biodegradation

Methyl-Branched Variant

The patent literature mentions 27-hydroxy-3-methyl heptacosanoic acid , which differs from 27-hydroxyheptacosanoic acid by the presence of a methyl branch at position 3. This methyl branching would be expected to:

  • Slightly lower the melting point compared to the unbranched compound

  • Potentially alter crystal packing and solubility properties

  • Create a stereocenter, leading to potential stereoisomers

  • Modify the reactivity profile slightly

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of 27-hydroxyheptacosanoic acid presents several challenges:

  • Long reaction sequences with multiple steps

  • Purification difficulties due to similar physical properties of long-chain intermediates

  • The need for selective functional group transformations

  • Scale-up challenges for industrial production

The patent literature indicates ongoing efforts to develop more efficient synthetic routes with improved yields and lower production costs .

Future Research Opportunities

Potential areas for future investigation include:

  • Development of more direct synthetic routes, potentially employing biocatalysis

  • Detailed characterization of physical and thermodynamic properties

  • Exploration of self-assembly behavior and supramolecular structures

  • Investigation of potential biological activities

  • Application in advanced materials development, particularly biodegradable polymers

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